molecular formula C18H28N4O B2464444 N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide CAS No. 2034306-67-5

N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide

Cat. No.: B2464444
CAS No.: 2034306-67-5
M. Wt: 316.449
InChI Key: IQWUPYSCCAWGFW-UHFFFAOYSA-N
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Description

N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide is a compound that features a unique combination of an adamantane core and a triazole ring The adamantane structure is known for its rigidity and stability, while the triazole ring is recognized for its diverse biological activities

Properties

IUPAC Name

N-[3-methyl-1-(triazol-1-yl)butan-2-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O/c1-12(2)16(11-22-4-3-19-21-22)20-17(23)18-8-13-5-14(9-18)7-15(6-13)10-18/h3-4,12-16H,5-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWUPYSCCAWGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in excellent yields .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions to minimize waste and improve yield is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes, leading to inhibition of their activity. For example, it can inhibit carbonic anhydrase by binding to its active site and blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

    Rufinamide: An anticonvulsant drug with a triazole core.

    Cefatrizine: A broad-spectrum cephalosporin antibiotic containing a triazole ring.

    Carboxyamidotriazole: An anticancer drug with a triazole moiety.

Uniqueness

N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide is unique due to its combination of an adamantane core and a triazole ring, which imparts both stability and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various studies highlighting its efficacy against different biological targets.

Molecular Structure and Composition

  • IUPAC Name : this compound
  • Molecular Formula : C_{16}H_{22}N_{4}O
  • Molecular Weight : 306.37 g/mol

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Triazole Ring : Achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
  • Amidation Reaction : Where an amine reacts with a carboxylic acid derivative to form the carboxamide moiety.
  • Incorporation of Adamantane Structure : This can be achieved through various coupling reactions that attach the adamantane core to the triazole-substituted butanamide.

Anticancer Activity

Research has indicated that compounds featuring a triazole moiety often exhibit significant anticancer properties. Specifically, studies have shown that derivatives similar to N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]adamantane can inhibit cancer cell proliferation through various mechanisms:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)1.1Thymidylate Synthase Inhibition
Compound BHCT116 (Colon Cancer)2.6Apoptosis Induction
Compound CHepG2 (Liver Cancer)1.4Cell Cycle Arrest

These compounds inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis, resulting in apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Activity

N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]adamantane derivatives have also been evaluated for their antimicrobial properties. The following table summarizes findings from various studies:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli12 µg/mL
Staphylococcus aureus8 µg/mL
Candida albicans16 µg/mL

The antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of vital metabolic pathways .

The precise mechanism of action for N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]adamantane involves:

  • Enzyme Inhibition : Compounds with triazole structures often act as enzyme inhibitors by binding to active sites and blocking substrate access.
  • Cell Membrane Disruption : Antimicrobial activity may result from structural changes in microbial membranes leading to increased permeability and cell death.
  • Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways by modulating key signaling molecules involved in cell survival and death.

Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of triazole-containing compounds similar to N-[3-methyl...]. Among them, certain derivatives showed promising anticancer activity against multiple cell lines with IC50 values significantly lower than standard chemotherapeutic agents.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy against resistant strains of bacteria. The study demonstrated that specific derivatives exhibited potent activity against E. coli and S. aureus, suggesting their potential as new antimicrobial agents.

Q & A

Q. What are the common synthetic routes for synthesizing N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

  • Cyclization of hydrazinecarbothioamide precursors in alkaline media to form the triazole ring .
  • Alkylation of triazole-thione intermediates with haloalkanes (e.g., 1-bromobutane) in solvents like n-butanol .
  • Coupling reactions using agents such as EDC or HATU to link the adamantane-carboxamide moiety to the triazole-containing intermediate . Reaction optimization requires precise control of temperature (e.g., reflux conditions) and solvent selection (e.g., DMF, acetonitrile) to maximize yield and purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : To resolve adamantane proton environments (δ 1.5–2.1 ppm) and triazole/amide functional groups .
  • Mass Spectrometry (MS) : For molecular ion confirmation (e.g., m/z 386.49 for C₂₀H₂₃F₃N₄OS derivatives) .
  • Infrared (IR) Spectroscopy : To identify carbonyl (C=O, ~1668 cm⁻¹) and triazole ring vibrations .
  • X-ray Crystallography : For absolute stereochemical confirmation, as demonstrated for structurally analogous adamantane-carboxamides .

Q. What role do the adamantane and triazole moieties play in the compound's physicochemical properties?

  • Adamantane : Enhances lipophilicity and metabolic stability due to its rigid bicyclic structure, improving blood-brain barrier penetration in pharmacological studies .
  • Triazole : Provides hydrogen-bonding sites for target interactions (e.g., enzyme inhibition) and contributes to thermal stability . Synergistic effects of these groups are evident in analogs showing antiviral and antimicrobial activity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in multi-step syntheses?

Methodological approaches include:

  • Design of Experiments (DoE) : Systematically varying temperature, solvent polarity, and catalyst loading (e.g., NaOH concentration in alkylation steps) .
  • Continuous Flow Reactors : For scalable synthesis, reducing side reactions observed in batch processes (e.g., hydrolysis of intermediates) .
  • Real-Time Monitoring : Using TLC or HPLC to track intermediate formation and adjust reaction kinetics . For example, optimizing haloalkane stoichiometry in alkylation steps increased yields from 50% to >80% in triazole-adamantane derivatives .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., microbial strains) or hypoxia models (e.g., hypercapnia vs. chemical hypoxia) .
  • Structural Analogues : Subtle modifications (e.g., sulfanyl group substitution) can drastically alter target affinity . Resolution strategies:
  • Comparative Binding Studies : Use surface plasmon resonance (SPR) to measure affinity constants (Kd) across analogs .
  • Meta-Analysis : Cross-reference biological data with structural databases (e.g., PubChem) to identify outliers .

Q. What in silico and in vitro methods are recommended for elucidating the compound's mechanism of action?

  • Molecular Docking : Screen against targets like fungal lanosterol 14α-demethylase (CYP51) or viral neuraminidase using software such as AutoDock .
  • Enzyme Inhibition Assays : Measure IC50 values for triazole-containing analogs in cytochrome P450 systems .
  • Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes and plasma protein binding using LC-MS/MS .

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